Ammoniumcarbonat

Übersicht

Beschreibung

Ammoniumhydrogencarbonat ist eine anorganische Verbindung mit der chemischen Formel NH₄HCO₃Häufig als Ammoniumbicarbonat, Ammoniumhydrogencarbonat oder Hirschhorn bezeichnet, ist es ein farbloser Feststoff, der sich leicht zu Kohlendioxid, Wasser und Ammoniak zersetzt .

Wissenschaftliche Forschungsanwendungen

Ammoniumhydrogencarbonat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als Puffer in der Lyophilisation und der matrixgestützten Laserdesorption/Ionisation (MALDI).

5. Wirkmechanismus

Der Mechanismus, durch den Ammoniumhydrogencarbonat seine Wirkung entfaltet, beinhaltet seine Zersetzung in Ammoniak, Kohlendioxid und Wasser. Dieser Zersetzungsprozess wird in verschiedenen Anwendungen genutzt, z. B. als Treibmittel beim Backen und als Reduktionsmittel bei der SCR-Denitrifikation .

Wirkmechanismus

. It is composed of ammonium cations and carbonate anions . . .

Mode of Action

It is known that ammonium carbonate readily degrades to gaseous ammonia and carbon dioxide upon heating . This property is utilized in its application as a leavening agent in baking, where the released gases cause the dough or batter to rise .

Biochemical Pathways

It is known that ammonium carbonate can participate in reactions involving carbon dioxide and aqueous ammonia . In the context of biomineralization, a complex set of molecular pathways increases

HCO3−HCO_3^-HCO3−

uptake, storage, and conversion toCO2CO_2CO2

within cells .Pharmacokinetics

It is known that ammonium carbonate readily decomposes into ammonia and carbon dioxide, indicating that it may have a short half-life in the body .

Result of Action

Ammonium carbonate is used as an expectorant, which helps in the treatment of cough and phlegm . As a leavening agent, it releases gases upon heating, causing dough or batter to rise, resulting in lighter and fluffier baked goods .

Action Environment

Ammonium carbonate is sensitive to environmental factors such as temperature and moisture . It readily decomposes to gaseous ammonia and carbon dioxide upon heating . It is also known to slowly decompose at standard temperature and pressure through two pathways . Environmental factors can influence the rate of this decomposition, thereby affecting the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Ammonium carbonate plays a role in various biochemical reactionsIt is known that ammonium carbonate can be used in the production of ammonium salts .

Molecular Mechanism

Ammonium carbonate is produced by combining carbon dioxide and aqueous ammonia . It can spontaneously decompose into ammonium bicarbonate and ammonia . This further decomposes to carbon dioxide, water, and another molecule of ammonia .

Temporal Effects in Laboratory Settings

Ammonium carbonate slowly decomposes at standard temperature and pressure . Over time, any initially pure sample of ammonium carbonate will become a mixture including various byproducts .

Dosage Effects in Animal Models

While specific studies on the dosage effects of ammonium carbonate in animal models are limited, it’s known that ammonium chloride, a related compound, has been used in veterinary medicine

Metabolic Pathways

Ammonium is a central precursor of nucleic acids, proteins, and other organic molecules, as well as a product of their catabolism . In aqueous solutions, ammonium is in equilibrium with its non-ionic form—ammonia .

Transport and Distribution

Ammonia, a product of ammonium carbonate decomposition, is known to be transported and distributed within cells and tissues .

Subcellular Localization

One ammonium transporter, spiAMT1d, has been found to localize on the apical side of the calcifying cells and in their intracellular compartments in the scleractinian coral Stylophora pistillata .

Vorbereitungsmethoden

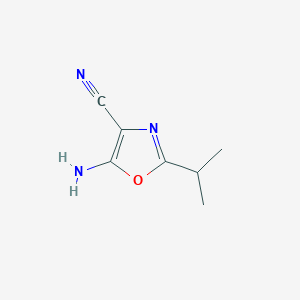

Synthetische Wege und Reaktionsbedingungen: Ammoniumhydrogencarbonat wird traditionell durch die Reaktion von gasförmigem Ammoniak mit Kohlendioxid in Wasser unter Druck synthetisiert. Die Reaktion lässt sich wie folgt vereinfachen: [ \text{NH}3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] Aufgrund der flüchtigen Natur seiner Bestandteile neigt Ammoniumhydrogencarbonat dazu, beim Stehen, insbesondere in Gegenwart von Feuchtigkeit, zu zerfallen. Daher ist es notwendig, diese Verbindung an einem kühlen und trockenen Ort zu lagern {_svg_3}.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Ammoniumhydrogencarbonat durch die Kombination von Kohlendioxid und Ammoniak hergestellt. Die Reaktionslösung wird kalt gehalten, um die Fällung des Produkts als weißen Feststoff zu ermöglichen. Im Jahr 1997 wurden auf diese Weise etwa 100.000 Tonnen hergestellt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ammoniumhydrogencarbonat durchläuft verschiedene Arten von chemischen Reaktionen, darunter Zersetzung, Neutralisation und Fällung.

Häufige Reagenzien und Bedingungen:

Zersetzung: Beim Erhitzen zersetzt sich Ammoniumhydrogencarbonat unter Bildung von Ammoniak, Kohlendioxid und Wasser. [ \text{NH}4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Neutralisation: Es reagiert mit Säuren unter Bildung von Ammoniumsalzen und Kohlendioxid. [ \text{NH}_4\text{HCO}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

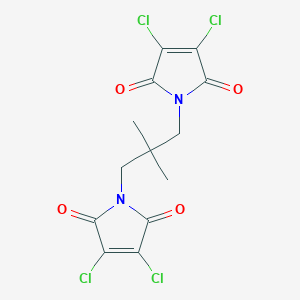

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Ammoniak, Kohlendioxid, Wasser und verschiedene Ammoniumsalze {_svg_6} .

Vergleich Mit ähnlichen Verbindungen

Ammoniumhydrogencarbonat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Ammoniumcarbonat, Natriumhydrogencarbonat und Kaliumhydrogencarbonat.

This compound: Ähnlich wie Ammoniumhydrogencarbonat zersetzt es sich unter Freisetzung von Ammoniak und Kohlendioxid. Es ist stabiler und wird in verschiedenen Anwendungen verwendet.

Natriumhydrogencarbonat: Bekannt als Natron, wird es als Treibmittel und Antazidum verwendet. Es ist stabiler als Ammoniumhydrogencarbonat und gibt kein Ammoniak frei.

Kaliumhydrogencarbonat: Wird als Feuerlöschmittel und in der Landwirtschaft verwendet, ist es ebenfalls stabiler und gibt kein Ammoniak frei

Ammoniumhydrogencarbonat ist einzigartig in seiner Fähigkeit, sich leicht zu zersetzen, was es in Anwendungen nützlich macht, bei denen die Freisetzung von Ammoniak und Kohlendioxid von Vorteil ist.

Eigenschaften

| Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. | |

CAS-Nummer |

506-87-6 |

Molekularformel |

CH5NO3 |

Molekulargewicht |

79.056 g/mol |

IUPAC-Name |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

InChI-Schlüssel |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

Verunreinigungen |

Ammonium carbonate |

SMILES |

C(=O)([O-])[O-].[NH4+].[NH4+] |

Kanonische SMILES |

C(=O)(O)O.N |

Color/Form |

Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |

Dichte |

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |

melting_point |

95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |

| 506-87-6 8013-59-0 10361-29-2 |

|

Physikalische Beschreibung |

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

10361-29-2 |

Haltbarkeit |

Decomposes on exposure to air with lose of ammonia and carbon dioxide, becoming white and powdery and converting into ammonium bicarbonate. |

Löslichkeit |

Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |

Synonyme |

Carbonic Acid, Diammonium Salt; Ammonium Carbonate; Ammonium Carbonate; ((NH4)2CO3); Bis(ammonium) Carbonate; Diammonium Carbonate |

Dampfdruck |

58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ammonium carbonate releases ammonia gas, which acts as a food odor attractant for various insects, including the walnut husk fly. [] Research suggests that combining ammonium carbonate with fruit odors like butyl hexanoate enhances its attractiveness. [] This attraction forms the basis for developing attract-and-kill devices for pest control. []

A: Research indicates that pesticide-impregnated tags placed within traps do not negatively impact the attractiveness of ammonium carbonate lures for walnut husk flies. []

ANone: While often represented as (NH4)2CO3, commercially available ammonium carbonate primarily exists as a mixture of ammonium bicarbonate (NH4HCO3) and ammonium carbamate (NH2COONH4). Its molecular weight is 96.09 g/mol (for the pure compound, which is unstable under standard conditions).

A: While the provided research doesn't delve into specific spectroscopic details, techniques like FTIR (Fourier Transform Infrared Spectroscopy), XRD (X-Ray Diffraction), and EA (Elemental Analyzer) are commonly employed to analyze ammonium carbonate and its intermediates. []

A: Research shows that post-treating phenolic resin-treated sesenduk wood with ammonium carbonate significantly reduces formaldehyde emissions. [] The extent of reduction correlates with the amount of ammonium carbonate applied. []

A: Post-treatment with ammonium carbonate does not significantly impact the physical and mechanical properties of sesenduk wood. []

A: Treating commercial silica gels with ammonium carbonate significantly increases their acidity by forming strong acid sites. [, ] This enhanced acidity is attributed to the reaction of ammonium carbonate with residual sodium sulfate in commercial gels, leading to the formation of acidic ammonium bisulfate. [, ]

A: The increased acidity of ammonium carbonate-treated silica gel enhances its catalytic activity. For instance, it exhibits higher activity in the depolymerization of paraldehyde compared to untreated silica gel. [, ] The rate constant of this reaction directly correlates with the increased acid amount on the silica gel. [, ]

ANone: The provided research does not delve into computational chemistry and modeling aspects of ammonium carbonate.

ANone: The provided research does not focus on SAR studies for ammonium carbonate.

A: Contrary to common assumptions, solutions containing both acetone and ammonium carbonate exhibit limited stability. [] They react over a period of days, generating amminic and pyrimidinic compounds that may impact their cleaning effectiveness in art restoration. []

ANone: The provided research does not provide specific details regarding SHE regulations for ammonium carbonate.

ANone: The research does not focus on PK/PD properties of ammonium carbonate.

A: How effective is ammonium carbonate in controlling Ilyonectria liriodendri, a fungal pathogen?

ANone: The research does not provide information regarding resistance mechanisms related to ammonium carbonate.

A: While generally considered safe for various applications, high concentrations of ammonium carbonate (2%) exhibited phytotoxic effects on kiwifruit seedlings. []

ANone: The research provided does not discuss drug delivery and targeting applications of ammonium carbonate.

ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to ammonium carbonate.

A: Researchers employ pilot-scale combustion rig facilities to investigate the NOx reduction capabilities of ammonium carbonate and other reagents in simulated flue gas conditions. [] They analyze the flue gas composition to determine NOx reduction efficiency at various temperatures and molar ratios. []

A: While ammonium carbonate offers advantages in leaching applications, its use might lead to ammonia emissions, which require careful management. [] Research focuses on maximizing ammonia recovery during leaching processes to minimize environmental impact. []

A: Ammonium carbonate demonstrates effective dissolution of rare earth elements, similar to potassium bicarbonate and potassium carbonate. [] The dissolution behavior and minimum concentration required for complete dissolution vary depending on the specific metallic element. []

ANone: The research papers provided do not include specific details on analytical method validation for ammonium carbonate.

ANone: The research does not discuss specific quality control and assurance measures for ammonium carbonate.

ANone: The research provided does not cover immunogenicity or immunological responses associated with ammonium carbonate.

ANone: The provided research does not cover drug-transporter interactions related to ammonium carbonate.

ANone: The research does not discuss any interactions between ammonium carbonate and drug-metabolizing enzymes.

A: Ammonium carbonate is generally recognized as safe for various applications. It degrades into ammonia, carbon dioxide, and water, posing minimal environmental risk when used responsibly. []

A: While ammonium carbonate shows promise in leaching copper from oxidized metallic materials, alternative leaching agents like acid-type extractants and chelating agents are also employed. [] The choice of leaching agent depends on factors like ore composition, cost, and environmental impact. []

A: Researchers are investigating ammonium carbonate as a potential alternative to urea in Selective Catalytic Reduction (SCR) systems for NOx emission control in diesel engines. [] Ammonium carbonate offers potential advantages like solid-state storage and lower decomposition temperature compared to urea, potentially addressing limitations like freezing at low temperatures and deposit formation. []

A: Research highlights the potential for recovering and reusing ammonium carbonate in various applications. For example, processes have been developed to regenerate ammonium carbonate solutions used in copper leaching by neutralizing the acid generated during copper extraction with ammonia released during metal separation. [] This approach promotes resource efficiency and reduces waste generation. []

ANone: The provided research utilizes various research infrastructures and resources, including:

- Pilot-scale combustion rigs: These facilities enable researchers to simulate real-world combustion conditions and evaluate the effectiveness of ammonium carbonate and other reagents in reducing NOx emissions. []

- Electrochemical techniques: Researchers employ techniques like cyclic voltammetry and galvanostatic electrolysis to investigate the anodic behavior of minerals like galena in ammonium carbonate solutions. []

- Analytical instrumentation: Techniques like FTIR, XRD, and EA are crucial for characterizing ammonium carbonate, its intermediates, and the products formed during various reactions. []

ANone: The diverse research applications of ammonium carbonate highlight its significance across multiple disciplines:

- Materials Science: Ammonium carbonate plays a vital role in modifying the surface properties of materials like silica gel, enhancing their catalytic activity for various chemical reactions. [, ]

- Environmental Science: Its use as a leaching agent in metal extraction and its potential in NOx reduction technologies underscore its relevance in developing sustainable and environmentally friendly processes. [, ]

- Agriculture: Ammonium carbonate's efficacy in controlling fungal pathogens like Ilyonectria liriodendri highlights its potential in developing sustainable agricultural practices. []

- Entomology: Understanding its role as an insect attractant contributes to developing targeted pest control strategies, minimizing reliance on broad-spectrum pesticides. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)

![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)